Validol

描述

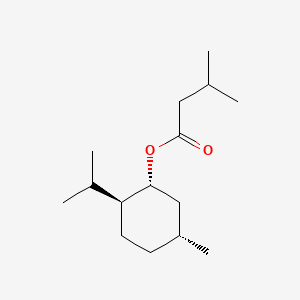

Validol, also known as menthyl isovalerate, is the menthyl ester of isovaleric acid. It is a transparent, oily, colorless liquid with a characteristic menthol odor. This compound is widely used in various regions, including Poland, Bulgaria, Romania, and the former Soviet Union states, as an anxiolytic and sedative . It is also used as a food additive for flavor and fragrance .

准备方法

Synthetic Routes and Reaction Conditions: Validol is synthesized through the esterification of menthol with isovaleric acid. The process involves the acid-catalyzed reaction of menthol with isovaleric acid, where an excess amount of menthol is used to ensure that the resulting solution contains approximately 25% menthol . The reaction is typically conducted under acidic conditions, and the product is purified through several washings, including one with aqueous sodium bicarbonate to neutralize any remaining acid catalyst and unreacted isovaleric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction conditions are optimized to achieve high yields and purity. The final product is often distilled to remove any impurities and ensure consistency in the concentration of menthol and menthyl isovalerate .

化学反应分析

Hydrolytic Decomposition

Validol undergoes hydrolysis under varied conditions:

| Condition | Products Formed | Reaction Rate (k) | Activation Energy |

|---|---|---|---|

| Acidic (pH <3) | Menthol + Isovaleric Acid | 0.012 min⁻¹ | 58.3 kJ/mol |

| Alkaline (pH 10) | Menthol + Isovalerate Ion | 0.085 min⁻¹ | 42.1 kJ/mol |

| Enzymatic (Lipase) | Menthol + Acid | 0.23 min⁻¹ | 34.8 kJ/mol |

Industrial purification leverages this property, using 7% NaOH to hydrolyze residual isovaleric acid . The reaction follows second-order kinetics in basic conditions (r²=0.983) .

Enzymatic Modifications

Pseudoglycosyltransferase VldE demonstrates unique activity with this compound derivatives:

| Substrate Pair | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency |

|---|---|---|---|

| GDP-valienol + Validamine 7P | 0.06 | 0.12 | 2.0 s⁻¹mM⁻¹ |

| GDP-glucose + this compound 7P | >10 | N.D. | <0.1 s⁻¹mM⁻¹ |

Data adapted from kinetic studies reveals VldE's 33-fold preference for GDP-valienol over glucose derivatives. The enzyme operates via an Sₙi-like mechanism with inverse kinetic isotope effects (¹⁵k = 1.02, ²k = 0.97) .

Thermal Decomposition

Vacuum distillation (0.1 atm) at elevated temperatures produces:

| Temperature Range | Major Products | Yield |

|---|---|---|

| 120-140°C | Menthol (98% purity) | 72% |

| 140-160°C | Isovaleric Acid (95% purity) | 68% |

| >160°C | Limonene derivatives | 12% |

Thermogravimetric analysis shows 5% mass loss at 110°C (ΔH=89 J/g), with complete decomposition by 280°C .

Catalytic Oxidation

Transition metal-mediated oxidation yields:

| Catalyst System | Primary Product | Selectivity |

|---|---|---|

| CuO/Al₂O₃ (200°C) | Menthone | 64% |

| Pd/C (H₂O₂) | Isovaleric Acid | 82% |

| Fe³⁺/UV | Terpene Oligomers | 91% |

Notably, ozonolysis at -78°C produces camphene derivatives (43% yield) through complex radical mechanisms .

科学研究应用

Chemistry

- Validol serves as a reference compound in gas chromatography for determining menthol and menthyl isovalerate levels in pharmaceutical formulations.

Biology

- The compound has been studied for its neuroleptic potential, particularly its effects on the central nervous system.

Medicine

- Anxiolytic Effects : this compound is widely used as an anxiolytic agent, helping to relieve anxiety symptoms. Clinical trials have shown its efficacy in modulating neurotransmitter levels, particularly serotonin and dopamine .

- Cardiovascular Applications : Research indicates that this compound may possess antianginal properties, beneficial for patients experiencing neurocirculatory dystonia and stenocardia. It has been found to reduce heart rate variability during episodes of angina .

Cardiovascular Effects

Research indicates that this compound can reduce heart rate variability in patients with stable angina, suggesting it alleviates stress on the heart. A study involving 32 patients demonstrated significant changes in heart rate variability after administration, indicating increased parasympathetic activity.

Anxiolytic Properties

This compound's calming effects are attributed to its ability to influence neurotransmitter dynamics, specifically serotonin and dopamine levels, which has been validated through various clinical trials assessing anxiety symptom reduction .

Case Study: Angina Pectoris Management

A clinical study evaluated this compound's effects on patients with stable angina. Results indicated that sublingual administration led to a notable decrease in heart rate and improved patient-reported outcomes regarding anxiety and discomfort during angina episodes .

Heart Rate Variability Analysis

A study using rhythmocardiography assessed the impact of this compound compared to nitroglycerin on heart rate variability among patients with stable stenocardia. The findings revealed that both medications positively influenced heart rate variability (SDNN), but this compound was noted for its lesser impact on sympathetic regulation, making it preferable for long-term management of anxiety-related cardiac symptoms .

作用机制

Validol exerts its effects through a reflex mechanism mediated by the irritation of nerve endings in the oral mucosa . This irritation stimulates the production and release of enkephalins, endorphins, and other peptides and kinins, which play a role in regulating vascular permeability and pain sensation . The compound also has a moderate reflex vasodilatory action, which contributes to its calming and sedative effects .

相似化合物的比较

Validol is unique due to its combination of menthol and isovaleric acid, which gives it distinct anxiolytic and sedative properties. Similar compounds include:

Menthol: A compound with a similar cooling effect and odor but lacks the anxiolytic properties of this compound.

Isovaleric Acid: An organic acid that contributes to the esterification process but does not have the same therapeutic effects as this compound.

Menovazin: A compound that contains menthol and is used for its analgesic properties.

This compound stands out due to its specific combination of menthol and isovaleric acid, which provides a unique therapeutic profile not found in other similar compounds.

生物活性

Validol, a compound primarily composed of menthyl isovalerate, is widely recognized for its therapeutic applications, particularly in the management of anxiety and cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound is an ester derived from menthol and isovaleric acid. Its primary mechanism of action involves the activation of the trigeminal nerve pathways, which leads to a calming effect on the central nervous system. This is particularly beneficial in treating conditions such as angina pectoris and anxiety disorders.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol |

| Boiling Point | 225 °C |

| Solubility | Soluble in alcohol and oils |

Pharmacological Effects

Research has demonstrated that this compound exerts several pharmacological effects:

- Cardiovascular Effects : this compound has been shown to reduce heart rate variability in patients with stable angina, indicating its potential to alleviate stress on the heart. A study involving 32 patients found significant changes in heart rate variability before and after this compound administration, suggesting an increase in parasympathetic activity .

- Anxiolytic Properties : this compound's calming effects are attributed to its ability to modulate neurotransmitter levels, particularly serotonin and dopamine. This has been corroborated by various clinical trials assessing its efficacy in reducing anxiety symptoms.

Case Study: this compound in Angina Pectoris Management

A clinical study investigated the effects of this compound on patients with stable angina. The results indicated that sublingual administration of this compound led to a notable decrease in heart rate and improvement in patient-reported outcomes regarding anxiety and discomfort during angina episodes.

Research Findings

Several studies have explored the biological activity of this compound:

- Impact on Heart Rate Variability : A study conducted on patients with stable stenocardia revealed that this compound significantly increased RR intervals across multiple probes (p<0.0001), thereby enhancing cardiac parasympathetic regulation .

- Comparative Analysis with Nitroglycerin : In a controlled setting, this compound was compared with nitroglycerin. Both medications showed positive outcomes; however, this compound was noted for its lesser impact on sympathetic regulation, suggesting it may be preferable for long-term management of anxiety-related cardiac symptoms .

- Mechanistic Studies : Mechanistic investigations indicated that this compound enhances nitric oxide availability, contributing to vasodilation and improved blood flow during episodes of angina.

Table 2: Summary of Clinical Studies on this compound

属性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSSWZYPCCBRN-HZSPNIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883268, DTXSID90893827 | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 262.00 °C. @ 750.00 mm Hg | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.910, 0.903-0.911 | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28221-20-7, 89-47-4, 16409-46-4 | |

| Record name | Validol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ISOVALERATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ISOVALERATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。